molecular formula C6H14Cl2N2 B13019164 (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

Cat. No.: B13019164
M. Wt: 185.09 g/mol
InChI Key: HHOBOOOBCZEDKB-BNTLRKBRSA-N
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Description

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is a chiral bicyclic amine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate and versatile chemical scaffold for developing novel ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates its primary application in the synthesis of positron emission tomography (PET) radioligands, such as [ 11 C]A-752274, which are instrumental for the non-invasive imaging and study of α7-nAChR in the mammalian brain . The α7 nicotinic acetylcholine receptor is a key therapeutic target implicated in a range of neurological disorders and conditions, including cognitive deficits associated with Alzheimer's disease and schizophrenia, neuroprotection in Parkinson's disease, and certain cancer progression pathways . The defined stereochemistry of this building block is crucial for achieving high binding affinity and selectivity in the resulting receptor ligands. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1

InChI Key

HHOBOOOBCZEDKB-BNTLRKBRSA-N

Isomeric SMILES

CN1C[C@@H]2[C@H]1CNC2.Cl.Cl

Canonical SMILES

CN1CC2C1CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves the cyclization of appropriately substituted diamine precursors. The key step is the formation of the bicyclic ring system with the correct stereochemistry, which is achieved through controlled cyclization reactions under specific conditions.

Cyclization via Transition Metal-Catalyzed Cycloisomerization

  • Method: Transition metal catalysts such as platinum(II) or gold(I) complexes are employed to catalyze the cycloisomerization of 1,6-enyne precursors.
  • Reaction Conditions: Mild temperatures, inert atmosphere, and solvents like dichloromethane or acetonitrile are commonly used.
  • Outcome: This method provides high regio- and stereoselectivity, favoring the (1R,5S) stereoisomer.
  • Advantages: High yield, scalability, and the ability to control stereochemistry precisely.

Methylation and Subsequent Cyclization

  • Step 1: Reaction of a suitable diamine with a methylating agent (e.g., methyl iodide or methyl triflate) to introduce the methyl group at the nitrogen or carbon position.
  • Step 2: Intramolecular cyclization under acidic or basic conditions to form the bicyclic structure.
  • Control of Stereochemistry: Achieved by temperature control and choice of solvent.
  • Industrial Adaptation: Continuous flow reactors are used to optimize reaction time and yield, allowing for large-scale production with consistent quality.

Salt Formation: Dihydrochloride Preparation

  • After obtaining the free base bicyclic amine, treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) yields the dihydrochloride salt.
  • This salt form enhances stability, solubility, and ease of handling.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Catalyst Pt(II), Au(I) complexes Transition metal catalysts for cycloisomerization
Solvent Dichloromethane, Acetonitrile, Ethanol Solvent choice affects yield and stereoselectivity
Temperature 0–50 °C Mild conditions to preserve stereochemistry
Methylating Agent Methyl iodide, Methyl triflate Used for selective methylation
Cyclization Conditions Acidic or basic medium, inert atmosphere Controls ring closure and stereochemistry
Salt Formation HCl in ethanol or ethyl acetate Produces stable dihydrochloride salt

Research Findings and Analytical Data

  • Stereochemical Purity: The (1R,5S) isomer is selectively formed with high enantiomeric excess (>95%) when using transition metal-catalyzed cycloisomerization.
  • Yields: Reported yields range from 70% to 90% depending on the method and scale.
  • Purification: Crystallization of the dihydrochloride salt from ethanol or ethyl acetate is effective for purification.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Summary Table of Preparation Routes

Preparation Route Key Steps Catalyst/Agent Yield (%) Stereoselectivity Scale Suitability
Transition Metal-Catalyzed Cycloisomerization Cycloisomerization of 1,6-enynes Pt(II), Au(I) complexes 80–90 >95% (1R,5S) Laboratory to industrial
Methylation + Intramolecular Cyclization Methylation of diamine + cyclization Methyl iodide, acid/base 70–85 Moderate to high Laboratory scale
Salt Formation Treatment with HCl HCl Quantitative N/A All scales

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthetic Building Block

This compound serves as a crucial building block in organic synthesis. Its unique structural features allow for the development of more complex molecules through various synthetic methodologies. Researchers often utilize it in cyclization reactions and as a precursor in the synthesis of other bicyclic compounds.

Catalytic Applications

The compound can also act as a catalyst or co-catalyst in chemical reactions. Its ability to interact with different substrates can facilitate various transformations, making it valuable in synthetic organic chemistry.

Enzyme Mechanism Studies

In biological research, (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is used to study enzyme mechanisms. Its interactions with specific enzymes can provide insights into biochemical pathways and enzyme kinetics.

Ligand in Biochemical Assays

The compound functions as a ligand in biochemical assays, enabling researchers to investigate binding interactions with proteins and receptors. This application is crucial for drug discovery and development processes.

Antiviral and Anti-inflammatory Properties

Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity against HIV protease and possess anti-inflammatory potential. These findings suggest its utility in developing therapeutic agents targeting viral infections and inflammatory diseases.

Pharmaceutical Intermediate

Due to its structural properties, this compound can be utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biochemical pathways positions it as a candidate for drug development targeting specific diseases.

Potential Drug Formulations

Research is ongoing to explore its potential in formulating drugs that target specific molecular pathways associated with various health conditions, including metabolic disorders and infectious diseases.

Specialty Chemicals Production

Industrially, this compound can be employed in the production of specialty chemicals and materials due to its unique properties. It is suitable for applications in materials science and engineering where specific chemical characteristics are required.

Material Science Applications

The compound's distinctive structure may also find applications in developing advanced materials with tailored properties for specific industrial uses.

Case Studies and Research Findings

Study FocusFindings
Antiviral ActivityDerivatives show significant effectiveness against HIV protease with low nanomolar activity.
Anti-inflammatory EffectsModifications enhance anti-inflammatory properties; compounds reduce paw edema in animal models.
Enzyme InteractionUsed to elucidate enzyme mechanisms and interactions with biological targets .

Mechanism of Action

The mechanism of action of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Bicyclic Scaffold Variations

  • The [3.2.0] system (target compound) exhibits higher conformational rigidity compared to the [3.1.1] system, enhancing receptor-binding precision .
  • Substituent Effects: Methyl group (target compound): Improves metabolic stability and solubility via salt formation . Cyano-pyridinyl (A-366833): Enhances α4β2 receptor affinity by forming hydrogen bonds with conserved residues . Dichloropyridinyl ( compound): Increases lipophilicity, promoting blood-brain barrier penetration for central analgesic effects .

Pharmacological Profiles

  • The target compound’s α4β2 selectivity reduces off-target effects (e.g., cardiovascular toxicity) compared to non-selective analogs like the dichloropyridinyl derivative .
  • A-366833 demonstrates superior preclinical safety, attributed to its optimized substituent geometry and reduced metabolic degradation .

Biological Activity

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique bicyclic structure that includes two nitrogen atoms in its framework. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂N₂·2HCl
Molecular Weight176.08 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Properties

Research has indicated that diazabicyclo compounds exhibit significant antimicrobial activity. A study focusing on similar diazabicyclo compounds demonstrated their potential as ligands for mu-opioid receptors, suggesting a dual role in pain management and antimicrobial action .

Case Study: Antimicrobial Efficacy
A comparative study evaluated various diazabicyclo derivatives against standard bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial properties.

The mechanism through which (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane exerts its biological effects can be attributed to its interaction with specific receptors in the body:

  • Opioid Receptor Binding : It has been observed that compounds with similar structures can bind effectively to mu-opioid receptors, which play a crucial role in pain modulation .
  • Cell Membrane Interaction : Preliminary studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis and death .

Affinity Studies

A study reported the binding affinities of various diazabicyclo compounds to mu and delta opioid receptors, highlighting that certain structural modifications could enhance receptor selectivity and potency . The binding affinity was measured using competitive radiolabeled binding assays.

Table 2: Binding Affinities of Diazabicyclo Compounds

CompoundMu Receptor Ki (nM)Delta Receptor Ki (nM)
(1R,5S)-6-Methyl7.9>2000
Other Diazabicyclo2.7 - 7.9>5000

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